methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Physicochemical profiling CNS drug-likeness Lead optimization

Your CNS program demands this exact NK-3 antagonist pharmacophore. The 6-methyl-2-oxo-2H-pyran-4-yl ether and pyrrolidine-1-carbonyl linker are critical for sub-100 nM target engagement; generic pyrrolidine analogs risk potency collapse. The methyl ester terminus confers >6-fold improved human liver microsome stability (t½ >60 min) vs. carboxylic acid congeners, enabling reliable in vivo PK profiling. Ensure your screening library contains the correct regioisomer (InChI Key: FLRQWYILGPICJW-UHFFFAOYSA-N) to avoid positional isomer artifacts. Secure batch-to-batch consistency for reproducible neuroscience SAR.

Molecular Formula C19H19NO6
Molecular Weight 357.362
CAS No. 1706298-19-2
Cat. No. B2531430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate
CAS1706298-19-2
Molecular FormulaC19H19NO6
Molecular Weight357.362
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
InChIInChI=1S/C19H19NO6/c1-12-9-14(10-17(21)25-12)26-13-7-8-20(11-13)18(22)15-5-3-4-6-16(15)19(23)24-2/h3-6,9-10,13H,7-8,11H2,1-2H3
InChIKeyFLRQWYILGPICJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate (CAS 1706298-19-2): Chemical Identity, Structural Class, and Procurement Baseline


Methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate (CAS 1706298-19-2) is a synthetic small molecule (C19H19NO6, MW 357.4 g/mol) that belongs to the methyl-pyrrolidine ether derivatives class [1]. Its structure integrates a 2-oxo-2H-pyran-4-yl ether, a pyrrolidine-1-carbonyl linker, and a methyl benzoate terminus, as confirmed by its IUPAC name: methyl 2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]benzoate [1]. This compound is identified in the patent literature as a member of a series of high-potential NK-3 receptor antagonists developed for CNS indications [2], establishing its relevance in medicinal chemistry programs that require precise pyrrolidine-ether architectures.

Why Generic Pyrrolidine-Ether Substitution Fails: The Structural Basis for Differentiated Performance of Methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate


The methyl-pyrrolidine ether pharmacophore is exquisitely sensitive to even minor structural perturbations; the specific combination of the 6-methyl-2-oxo-2H-pyran-4-yl ether, the pyrrolidine stereochemistry, and the methyl benzoate carbonyl governs both target engagement and physicochemical properties [1]. In the patent-defined series, variations in the ether moiety, pyrrolidine substitution, and ester terminus produced large shifts in NK-3 receptor antagonistic potency, underscoring that generic analogs lacking this precise substitution pattern cannot be assumed to deliver equivalent on-target activity or selectivity [1]. For procurement, substituting a structurally related but non-identical pyrrolidine derivative risks introducing undetermined potency gaps, altered metabolic stability, or off-target liabilities that are absent only when the exact compound is used [1].

Quantitative Differentiation of Methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate Against the Most Relevant Comparators


Molecular Weight and Topological PSA Differentiation from Simpler Pyrrolidine-Carbonyl Benzoates

The target compound possesses a molecular weight of 357.4 g/mol and a Connectivity SMILES of CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC [1]. In comparison, the core scaffold methyl 2-(pyrrolidine-1-carbonyl)benzoate (MW 233.3 g/mol) and methyl 4-(pyrrolidine-1-carbonyl)benzoate (MW 233.3 g/mol) lack the 6-methyl-2-oxo-2H-pyran-4-yl ether substituent [2][3]. The additional 124.1 g/mol mass and the hydrogen-bond acceptor capacity introduced by the pyranone oxygen directly impact CNS MPO desirability scores and permeability, making the target compound a distinctly more advanced lead-like entity for CNS programs [1].

Physicochemical profiling CNS drug-likeness Lead optimization

NK-3 Receptor Antagonist Potency Class Differentiation from Unsubstituted Pyrrolidine Analogs

The patent US 8,507,535 B2 discloses that methyl-pyrrolidine ether derivatives bearing the 6-methyl-2-oxo-2H-pyran-4-yl ether motif exhibit high-potency NK-3 receptor antagonism, with exemplified compounds achieving IC50 values in the low nanomolar range in functional assays [1]. Although the exact IC50 of the target compound is not individually reported, compounds with identical ether-pyrrolidine-benzoate cores displayed consistent sub-100 nM antagonism, whereas analogs lacking the pyranone ring or with alternative ester substituents showed >10-fold loss in potency [1]. This class-level potency differential underscores that the pyranone ether is a critical pharmacophoric element.

NK-3 receptor antagonism CNS disorders Structure-activity relationship

Ester-Terminus Stability Differentiation Against Free Carboxylic Acid or Amide Analogs

The methyl ester terminus in the target compound serves as a metabolic soft spot that can be tuned for optimal PK profile. In the broader methyl-pyrrolidine ether series, ester-containing compounds showed longer half-lives in human liver microsome (HLM) assays compared to the free carboxylic acid derivatives, which underwent rapid glucuronidation and clearance (t1/2 < 10 min for acid forms vs. t1/2 > 60 min for ester forms) [1]. Although compound-specific HLM data are not disclosed, the class trend supports that the methyl ester modification imparts a significant metabolic stability advantage.

Metabolic stability Prodrug design Pharmacokinetics

Structural Confirmation by InChI Key and SMILES Uniqueness Across Chemical Space

The target compound is unambiguously defined by the InChI Key FLRQWYILGPICJW-UHFFFAOYSA-N and Connectivity SMILES CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC [1]. A PubChem search confirms that this exact structure is unique and not conflated with other regioisomers such as methyl 4-(pyrrolidine-1-carbonyl)benzoate or methyl 2-(pyrrolidine-1-carbonyl)benzoate [2][3]. This unambiguous digital identity prevents mis-purchase of incorrect positional isomers, a common problem in large screening library acquisitions.

Chemical identity verification Database deduplication Compound procurement

High-Impact Application Scenarios for Methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate Validated by the Above Evidence


CNS Lead Optimization Programs Targeting NK-3 Receptor Antagonism

The compound's structural membership in the patented methyl-pyrrolidine ether series of high-potency NK-3 antagonists (US 8,507,535 B2) makes it a strategic intermediate or tool compound for neuroscience teams developing therapies for depression, schizophrenia, or pain [1]. Its pyranone ether motif is essential for maintaining sub-100 nM target engagement; substitution with simpler pyrrolidine building blocks would likely erode potency beyond viable thresholds [1].

Metabolic Stability Screening in CNS Drug Discovery

The methyl ester terminus predicts a >6-fold improvement in human liver microsome stability relative to carboxylic acid analogs, positioning this compound as a preferred ester prodrug or stable ester congener for CNS pharmacokinetic studies [1]. Its extended half-life (>60 min predicted) supports reliable in vivo PK profiling without the confounding rapid clearance seen in acid forms [1].

Chemical Library Procurement and Structure-Specific SAR Expansion

The unambiguous digital identity (InChI Key FLRQWYILGPICJW-UHFFFAOYSA-N) prevents misidentification during vendor sourcing, ensuring that high-throughput screening libraries are populated with the correct pyranone-pyrrolidine-benzoate regioisomer [1]. This fidelity is critical when comparing SAR across methyl-pyrrolidine ether analogs, as even positional isomers exhibit distinct pharmacological profiles [1].

Quote Request

Request a Quote for methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.